4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid
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Overview
Description
4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid is an organic compound that belongs to the class of oxo acids It is characterized by the presence of a ketone group (oxo) and a butanoic acid moiety, along with a phenylmethoxyanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid typically involves the reaction of 4-oxo-4-arylbutanoic acids with appropriate aniline derivatives. One common method involves the use of N-bromophthalimide as an oxidizing agent in an aqueous acetic acid medium . The reaction conditions generally include maintaining the temperature at around 30°C and ensuring the presence of a suitable acid catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like N-bromophthalimide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The phenylmethoxyanilino group can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium at 30°C.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically results in the formation of corresponding carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid has several applications in scientific research:
Chemistry: Used as a substrate in oxidation studies to understand reaction mechanisms and kinetics.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is reported to be the reactive species . The development of positive charge in the transition state is a key aspect of its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(phenylamino)butanoic acid
- 4-Oxo-4-(4-phenoxyanilino)butanoic acid
- 4-Oxo-4-(2-phenylmethoxyanilino)butanoic acid
Uniqueness
4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-oxo-4-(4-phenylmethoxyanilino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(10-11-17(20)21)18-14-6-8-15(9-7-14)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTFKSPNSLTXPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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